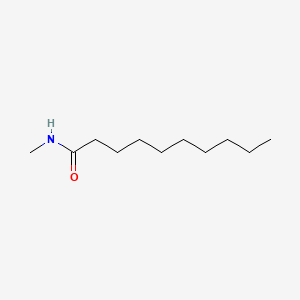
Decanamide, N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanamide, N-methyl- is a biochemical.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Flotation Reagents in Mineral Processing
Decanamide, N-methyl- has been explored as a flotation reagent in mineral processing. Recent studies have utilized quantum chemical calculations to assess its effectiveness as a collector for separating minerals such as malachite from impurities. The interactions between the amide and mineral surfaces were analyzed using techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR), revealing that the compound can enhance recovery rates due to its ability to form stable complexes with mineral surfaces .
2. Biocompatible Materials
Decanamide, N-methyl- is also being investigated for its role in developing biocompatible materials. Research indicates that fatty acid amides can modulate inflammatory responses in macrophage cell lines, suggesting potential applications in biomedical fields such as tissue engineering and regenerative medicine. The compound's ability to downregulate pro-inflammatory cytokines makes it a candidate for improving the biocompatibility of scaffolds used in cell culture .
3. Pharmaceutical Applications
In the pharmaceutical industry, decanamide derivatives are being studied for their potential use in drug formulation and delivery systems. The compound's properties can be tailored to enhance the solubility and stability of active pharmaceutical ingredients (APIs), thereby improving their bioavailability. For instance, the use of decanamide-based surfactants has shown promise in enhancing the solubilization of poorly water-soluble drugs .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Mineral Processing | Used as a flotation reagent to separate minerals from impurities | Enhanced recovery rates through stable complex formation |
| Biocompatible Materials | Investigated for use in tissue engineering and regenerative medicine | Downregulates pro-inflammatory cytokines |
| Pharmaceutical Formulation | Enhances solubility and stability of active pharmaceutical ingredients | Improves bioavailability of poorly soluble drugs |
Case Studies
Case Study 1: Flotation Reagents
A study conducted by Yang et al. demonstrated that decanamide-based collectors could effectively separate malachite from calcite without the need for additional frothers or activators. The research utilized density functional theory (DFT) to elucidate the adsorption mechanisms at the molecular level, providing insights into how structural modifications could enhance collector efficiency .
Case Study 2: Biocompatibility Assessment
In another study focusing on biocompatibility, researchers evaluated the effects of decanamide on macrophage cell lines. The results indicated that exposure to decanamide led to a significant reduction in pro-inflammatory cytokine production, suggesting its potential utility in developing materials that minimize inflammatory responses during implantation .
Propiedades
Número CAS |
23220-25-9 |
|---|---|
Fórmula molecular |
C11H23NO |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N-methyldecanamide |
InChI |
InChI=1S/C11H23NO/c1-3-4-5-6-7-8-9-10-11(13)12-2/h3-10H2,1-2H3,(H,12,13) |
Clave InChI |
OJNCCSNXHKTDGS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC |
SMILES canónico |
CCCCCCCCCC(=O)NC |
Apariencia |
Solid powder |
Key on ui other cas no. |
23220-25-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Decanamide, N-methyl-; Methylcapricamide; N-Methyldecanamide. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















